N-Phenyl-1,3-Benzothiazol-2-amin

Übersicht

Beschreibung

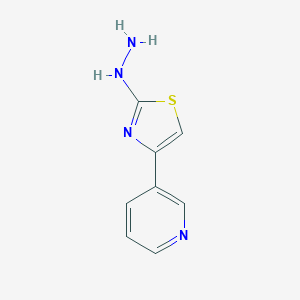

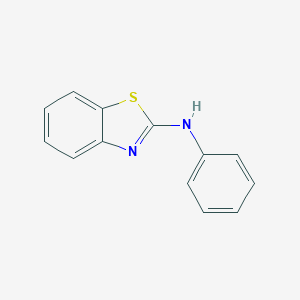

N-Phenyl-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The compound has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of N-Phenyl-1,3-benzothiazol-2-amine derivatives has been explored through different catalytic methods. One approach involves the catalytic synthesis of N-benzothiazol-2-yl-amides from 1-acyl-3-(phenyl)thioureas using palladium-catalyzed C(sp2)-H functionalization and C-S bond formation, achieving high yields and good functional group tolerance . Another method employs an iron catalyst for the oxidative C(sp2)-H functionalization to synthesize various N-benzothiazol-2-yl-amides selectively . Additionally, a metal-free approach using hypervalent iodine for the regioselective oxidative C-H functionalization has been reported to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines .

Molecular Structure Analysis

The molecular structure of N-Phenyl-1,3-benzothiazol-2-amine derivatives has been confirmed through various spectroscopic techniques. For instance, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was elucidated using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, revealing a planar benzothiazol ring with a dihedral angle of 6.37(8)° to the imidazol ring and a chair conformation for the piperidin ring .

Chemical Reactions Analysis

The reactivity of N-Phenyl-1,3-benzothiazol-2-amine derivatives has been studied in the context of their potential antitumor activity. Ring-substituted derivatives of 2-(4-aminophenyl)benzothiazole have been developed as antitumor agents, with one derivative reaching phase 1 clinical trials. These compounds are activated into nitrenium ions, which are believed to be responsible for cellular damage .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenyl-1,3-benzothiazol-2-amine derivatives are influenced by their molecular structure. The presence of substituents on the benzothiazole ring can affect the stability and reactivity of the compound. For example, the lifetimes of esters derived from these compounds are strongly dependent on the presence of a 3'-Me substituent, which can restrict the esters to cells/tissues where activation occurs, potentially concentrating their effects in tumor cells . Additionally, some derivatives have been evaluated for their anticonvulsant and neuroprotective effects, with promising results observed for certain compounds .

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

Benzothiazole, einschließlich N-Phenyl-1,3-Benzothiazol-2-amin, sind in der Arzneimittelentwicklung aufgrund ihrer hohen biologischen und pharmakologischen Aktivität von großem Interesse . Sie gelten als hochreaktive Bausteine für die organische und organoelementorganische Synthese, einschließlich der Synthese pharmakologisch aktiver Heterocyclen .

Antikrebsaktivität

Derivate von this compound zeigten eine selektive Zytotoxizität gegenüber tumorigenen Zelllinien . Dies macht sie zu potenziellen Kandidaten für die Entwicklung von Medikamenten gegen Krebs.

Antibakterielle Aktivität

Mehrere 2-Aminobenzothiazole, darunter this compound, zeigten eine antibakterielle Aktivität . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer antibakterieller Wirkstoffe hin.

Antidiabetische Aktivität

2-Aminobenzothiazole zeigten auch eine antidiabetische Aktivität . Dies zeigt ihr Potenzial bei der Behandlung von Diabetes.

Anti-entzündliche Aktivität

This compound und seine Derivate wurden mit einer entzündungshemmenden Aktivität in Verbindung gebracht . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von Entzündungskrankheiten hin.

Antituberkulosemittel

Derivate von this compound zeigten Potenzial als Antituberkulosemittel . Dies zeigt ihr Potenzial bei der Behandlung von Tuberkulose.

Antivirale Aktivität

Derivate von this compound zeigten Potenzial als antivirale Wirkstoffe

Zukünftige Richtungen

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Wirkmechanismus

Target of Action

N-Phenyl-1,3-benzothiazol-2-amine is a benzothiazole derivative that has been found to exhibit significant anti-tubercular activity . The primary target of this compound is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

It is believed that the compound interacts with its target, dpre1, inhibiting its function and thereby disrupting the synthesis of the bacterial cell wall . This disruption leads to the death of the bacteria, making N-Phenyl-1,3-benzothiazol-2-amine a potent anti-tubercular agent .

Biochemical Pathways

The biochemical pathways affected by N-Phenyl-1,3-benzothiazol-2-amine are primarily those involved in the biosynthesis of the bacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakening of the cell wall and ultimately, the death of the bacteria .

Pharmacokinetics

The compound’s molecular weight of 226297 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of N-Phenyl-1,3-benzothiazol-2-amine’s action is the death of Mycobacterium tuberculosis bacteria . By inhibiting the DprE1 enzyme and disrupting the synthesis of the bacterial cell wall, the compound causes the bacteria to become structurally weak and ultimately leads to their death .

Eigenschaften

IUPAC Name |

N-phenyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDFSFRIDFTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047735 | |

| Record name | Anilinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1843-21-6 | |

| Record name | 2-Benzothiazolamine, N-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anilinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.